Ethyl isobutyl sulfide

Description

BenchChem offers high-quality Ethyl isobutyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl isobutyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

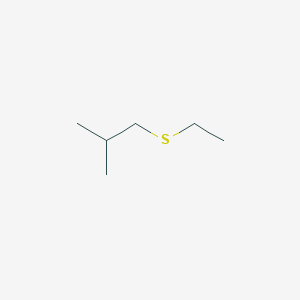

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfanyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRKGXWQBSPXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333926 | |

| Record name | Ethyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-45-2 | |

| Record name | Ethyl isobutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl isobutyl sulfide chemical structure and properties

An In-depth Technical Guide to Ethyl Isobutyl Sulfide: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl isobutyl sulfide, a thioether with significant applications in synthetic chemistry and other industrial domains. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, synthesis methodologies, reactivity, and spectral characteristics. The content is structured to provide not only factual data but also expert insights into the practical application of this knowledge.

Molecular Structure and Identification

Ethyl isobutyl sulfide, systematically known as 1-ethylsulfanyl-2-methylpropane according to IUPAC nomenclature, is an asymmetrical thioether.[1] Its structure consists of an ethyl group and an isobutyl group linked by a sulfur atom. This arrangement imparts specific steric and electronic properties that influence its reactivity and physical behavior.

The identity of ethyl isobutyl sulfide is unequivocally established through several key identifiers:

-

CAS Number: 1613-45-2[2]

-

Molecular Formula: C₆H₁₄S[2]

-

Molecular Weight: 118.24 g/mol [2]

-

SMILES: CCSCC(C)C[3]

-

InChI Key: OIRKGXWQBSPXLQ-UHFFFAOYSA-N[3]

Detailed Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (KOH) in ethanol. Causality: Ethanol is chosen as the solvent because it readily dissolves both the base and the organic reactants. KOH is a strong base, ensuring complete deprotonation of the thiol to form the potent thiolate nucleophile.

-

Thiolate Formation: Add ethanethiol to the basic solution. The reaction is exothermic and results in the formation of potassium ethanethiolate.

-

Nucleophilic Substitution: Slowly add 1-bromo-2-methylpropane to the reaction mixture. Causality: A primary alkyl halide like 1-bromo-2-methylpropane is ideal for Sₙ2 reactions as it minimizes steric hindrance, leading to a higher yield and fewer side products from elimination reactions.

-

Reaction Completion: Heat the mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion. [3]5. Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and a nonpolar organic solvent (e.g., diethyl ether). The ethyl isobutyl sulfide will partition into the organic layer, while the inorganic salts (KBr) will dissolve in the aqueous layer.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter. The final product is purified by fractional distillation. Causality: Distillation is effective for purifying liquids with different boiling points and removes any unreacted starting materials or high-boiling impurities.

Industrial Production

On an industrial scale, the synthesis principles remain the same but are optimized for efficiency and scale. [3]This may involve:

-

Continuous Flow Reactors: These offer better heat transfer, control over reaction parameters, and increased throughput compared to batch processing. [3]* Alternative Reagents: In some processes, thiourea may be reacted with alkyl halides to form isothiouronium salts, which are then hydrolyzed to yield the desired sulfide. [3]This can be a more cost-effective route depending on raw material prices.

Chemical Reactivity

The chemical behavior of ethyl isobutyl sulfide is dominated by the lone pairs of electrons on the sulfur atom, which make it a nucleophilic and easily oxidizable center. [3]

Oxidation

Oxidation of the sulfide is a common and important transformation. Depending on the oxidizing agent and reaction conditions, either a sulfoxide or a sulfone can be formed. [3]

-

Formation of Sulfoxide: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), results in the formation of ethyl isobutyl sulfoxide (C₆H₁₄SO).

-

Formation of Sulfone: Using a stronger oxidizing agent or an excess of the oxidant (e.g., potassium permanganate, KMnO₄) leads to further oxidation to ethyl isobutyl sulfone (C₆H₁₄SO₂). [3]

Alkylation

As a nucleophile, the sulfur atom can react with electrophiles like alkyl halides to form sulfonium salts. [4]This reaction is analogous to the quaternization of amines.

R-S-R' + R''-X → [R-S(R')(R'')]⁺X⁻

These sulfonium salts are useful intermediates in organic synthesis.

Reduction

Reduction of sulfides can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄), though this typically requires harsh conditions and can lead to the cleavage of the carbon-sulfur bonds to form thiols. [3]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of ethyl isobutyl sulfide. While a comprehensive public database of its spectra is not readily available, the expected characteristics can be predicted based on its structure and data from analogous compounds. [1] Table 2: Predicted Spectroscopic Data for Ethyl Isobutyl Sulfide

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Triplet for the methyl protons of the ethyl group (~1.2 ppm).- Quartet for the methylene protons of the ethyl group (~2.5 ppm).- Doublet for the methyl protons of the isobutyl group (~1.0 ppm).- Multiplet (nonet) for the methine proton of the isobutyl group (~1.8 ppm).- Doublet for the methylene protons adjacent to the sulfur in the isobutyl group (~2.4 ppm). |

| ¹³C NMR | Four distinct signals in the aliphatic region, corresponding to the four unique carbon environments in the molecule. |

| IR Spectroscopy | - C-H stretching vibrations just below 3000 cm⁻¹.- C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹.- A weak C-S stretching band in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 118.- Characteristic fragmentation patterns involving cleavage of C-S and C-C bonds. Common fragments would include loss of an ethyl group (m/z = 89) and loss of an isobutyl group (m/z = 61). |

Applications and Uses

Ethyl isobutyl sulfide's properties make it useful in several areas:

-

Flavor and Fragrance: While some sources indicate it is not intended for flavor use, its structural relative, butyl ethyl sulfide, is listed as a flavoring agent. [5][6]Thioethers are known for their strong, often onion- or garlic-like odors, and are found naturally in foods like roasted meat. [5]* Solvent and Reaction Medium: Its ability to dissolve a range of organic compounds makes it a suitable solvent for specific chemical reactions. [3]* Synthetic Intermediate: The reactivity of the sulfur atom allows ethyl isobutyl sulfide to be a precursor for synthesizing sulfoxides, sulfones, and sulfonium salts, which are valuable in materials science and drug development.

-

Mineral Processing: Derivatives such as N-Ethyl-O-Isobutyl Thiocarbamate have been shown to be effective flotation reagents for enhancing the separation of copper and zinc ores. [3]

Safety and Handling

Specific toxicology data for ethyl isobutyl sulfide is not extensively documented. [5]However, based on similar thioethers, general precautions should be taken:

-

Flammability: It is a flammable liquid with a relatively low flash point. [5]Keep away from ignition sources.

-

Irritation: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [7]* Inhalation: Use in a well-ventilated area or under a fume hood to avoid inhaling vapors, which may cause respiratory irritation. [7] Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

Ethyl isobutyl sulfide is a fundamentally important thioether with well-defined properties and reactivity. Its synthesis is straightforward, relying on classic nucleophilic substitution reactions. The compound's utility as a solvent, a synthetic building block, and a precursor to industrially relevant materials underscores the significance of understanding its chemical nature. For researchers and developers, it represents a versatile tool in the broader landscape of organosulfur chemistry.

References

-

Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem . National Center for Biotechnology Information. [Link]

-

ethyl isobutyl sulfide, 1613-45-2 - The Good Scents Company . The Good Scents Company. [Link]

-

isobutyl ethyl sulfide - Stenutz . Stenutz. [Link]

-

Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem . National Center for Biotechnology Information. [Link]

-

1. Nucleophilicity of Sulfur Compounds - MSU chemistry . Michigan State University Department of Chemistry. [Link]

Sources

- 1. Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL ISOBUTYL SULFIDE | 1613-45-2 [m.chemicalbook.com]

- 3. Ethyl isobutyl sulfide (1613-45-2) for sale [vulcanchem.com]

- 4. Chemical Reactivity [www2.chemistry.msu.edu]

- 5. ethyl isobutyl sulfide, 1613-45-2 [thegoodscentscompany.com]

- 6. Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Ethylsulfanyl-2-methylpropane

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-ethylsulfanyl-2-methylpropane (ethyl isobutyl sulfide), a thioether with applications in various chemical research domains. The document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic underpinnings, provides detailed experimental protocols, and offers a comparative analysis of two robust synthetic strategies: the classic Williamson-type nucleophilic substitution and the modern Thiol-Ene radical addition. Emphasis is placed on the causality behind experimental choices, process optimization, safety considerations, and thorough characterization of the final product, ensuring scientific integrity and practical utility.

Introduction

1-Ethylsulfanyl-2-methylpropane, also known as ethyl isobutyl sulfide (CAS No. 1613-45-2), is an aliphatic thioether.[1] Thioethers, the sulfur analogues of ethers, are a class of compounds that serve as important building blocks in organic synthesis, intermediates in the manufacturing of pharmaceuticals, and ligands in coordination chemistry. The synthesis of asymmetrical thioethers like 1-ethylsulfanyl-2-methylpropane requires strategic planning to ensure high yields and minimize side products. This guide will explore the two most effective methodologies for its preparation, providing the theoretical basis and practical steps necessary for successful laboratory synthesis.

Part 1: Synthesis via Nucleophilic Substitution (Williamson-Type Reaction)

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether formation and can be readily adapted for thioether synthesis.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile displaces a leaving group on an electrophilic carbon center.[3] For thioether synthesis, an alkyl halide reacts with a thiolate anion, the conjugate base of a thiol.[4]

Mechanistic Principles & Strategic Choices

The synthesis of 1-ethylsulfanyl-2-methylpropane via this route involves the reaction of sodium ethanethiolate (the nucleophile) with 1-bromo-2-methylpropane (isobutyl bromide, the electrophile).

-

Nucleophile Generation : Ethanethiol is a weak acid (pKa ≈ 10.6). To generate the much more potent nucleophile, the ethanethiolate anion (CH₃CH₂S⁻), a strong base is required to deprotonate the thiol. Common bases include sodium hydride (NaH) or sodium hydroxide (NaOH). Using a pre-formed salt like sodium ethanethiolate is also a viable and convenient option.

-

Substrate Selection : The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[2] Therefore, a primary alkyl halide is strongly preferred to minimize the competing elimination (E2) reaction.[3] For synthesizing 1-ethylsulfanyl-2-methylpropane, there are two theoretical pathways:

-

Ethanethiolate + 1-bromo-2-methylpropane (primary halide)

-

Isobutylthiolate + bromoethane (primary halide)

Both pathways utilize a primary alkyl halide and are viable. However, the availability and cost of the starting materials often dictate the preferred route. We will focus on Pathway 1. The use of a secondary or tertiary halide would lead predominantly to the formation of isobutylene via elimination.[3]

-

-

Solvent Effects : The reaction rate is significantly influenced by the solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation (e.g., Na⁺) while leaving the thiolate nucleophile relatively free and highly reactive.[2] Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity.

Detailed Experimental Protocol

This protocol is adapted from standard Williamson synthesis procedures.[5][6]

Reagents & Equipment:

-

Ethanethiol (Highly flammable, stench)[7]

-

Sodium Hydroxide (NaOH) (Corrosive)

-

1-Bromo-2-methylpropane (Isobutyl bromide) (Flammable, irritant)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Highly flammable)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

-

Standard glassware

Procedure:

-

Nucleophile Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium hydroxide (e.g., 4.0 g, 100 mmol) in 30 mL of anhydrous DMF with stirring. Cool the solution in an ice bath.

-

Slowly add ethanethiol (e.g., 6.2 g, 7.4 mL, 100 mmol) dropwise to the cooled solution. Causality: This exothermic reaction forms the sodium ethanethiolate nucleophile in situ. Cooling prevents excessive heat generation.

-

After the addition is complete, allow the mixture to stir at room temperature for 20 minutes to ensure complete formation of the thiolate.

-

SN2 Reaction: Add 1-bromo-2-methylpropane (e.g., 13.7 g, 10.9 mL, 100 mmol) dropwise to the flask.

-

Attach a reflux condenser and heat the reaction mixture to 60-70 °C for 2-3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether. Causality: The desired thioether is organic-soluble and will move into the ether layer, while inorganic salts remain in the aqueous layer.

-

Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water to remove any unreacted starting materials or acidic impurities.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (diethyl ether) using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-ethylsulfanyl-2-methylpropane.

Safety & Handling

-

Ethanethiol: Possesses an extremely strong and unpleasant odor. It is highly flammable and toxic upon inhalation.[8][9] All manipulations must be performed in a well-ventilated fume hood.[7] Grounding of equipment is necessary to prevent static discharge.[9]

-

Sodium Hydroxide: Corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

1-Bromo-2-methylpropane: A flammable liquid and irritant. Avoid contact with skin and eyes.

-

Solvents: DMF is a skin irritant. Diethyl ether is extremely flammable and volatile. Ensure no ignition sources are present during its use.[5]

Part 2: Synthesis via Thiol-Ene Radical Addition

The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds, celebrated for its efficiency and adherence to "click chemistry" principles.[10] It involves the addition of a thiol across a carbon-carbon double bond. For this synthesis, ethanethiol is added to isobutylene (2-methylpropene).

Mechanistic Principles

The reaction proceeds via a free-radical chain mechanism and can be initiated by UV light or a chemical radical initiator.[10]

-

Initiation: A radical initiator (e.g., AIBN or a photoinitiator like DPAP) fragments upon heating or UV irradiation to form initial radicals.[11] These radicals abstract a hydrogen atom from ethanethiol to generate a reactive thiyl radical (CH₃CH₂S•).

-

Propagation:

-

The thiyl radical adds to the alkene (isobutylene) at the less substituted carbon. Causality: This anti-Markovnikov addition forms the more stable tertiary carbon-centered radical intermediate.[12]

-

This carbon radical then abstracts a hydrogen atom from another molecule of ethanethiol, yielding the final thioether product and regenerating a thiyl radical, which continues the chain.[10]

-

-

Termination: The reaction ceases when two radicals combine.

Detailed Experimental Protocol

This protocol is based on general procedures for photochemical thiol-ene reactions.[11][13]

Reagents & Equipment:

-

Ethanethiol[7]

-

Isobutylene (Extremely flammable gas)

-

2,2-Dimethoxy-2-phenylacetophenone (DPAP, a photoinitiator)

-

Hexane or another suitable solvent

-

Quartz reaction vessel or UV-transparent container

-

UV lamp (e.g., 365 nm)

-

Gas cylinder and regulator for isobutylene

-

Cold trap/condenser system

Procedure:

-

Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a cold finger condenser (-78 °C, dry ice/acetone), add ethanethiol (e.g., 6.2 g, 100 mmol) and a catalytic amount of DPAP (e.g., 0.25 g, 1 mmol) dissolved in 50 mL of hexane.

-

Alkene Addition: Cool the vessel and carefully bubble isobutylene gas (e.g., 5.6 g, 100 mmol) through the solution. Alternatively, condense a known amount of isobutylene into the cooled reactor. Causality: Isobutylene is a gas at room temperature; cooling is required to dissolve it in the reaction medium.

-

Photochemical Reaction: Irradiate the stirred solution with a UV lamp (365 nm) at room temperature. The reaction is often rapid, typically completing within 1-2 hours. Monitor the disappearance of the thiol group using appropriate analytical techniques (e.g., GC-MS).

-

Workup and Isolation: Once the reaction is complete, turn off the UV lamp and allow any excess isobutylene to vent safely through the condenser system.

-

Wash the reaction mixture with a 5% NaOH solution to remove any unreacted ethanethiol, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The product can be purified by distillation if necessary. Given the high efficiency of click reactions, the crude product is often of high purity.[10]

Safety & Handling

-

Isobutylene: An extremely flammable gas that forms explosive mixtures with air.[14] It is a gas under pressure and may displace oxygen, causing rapid suffocation. Store and handle in a well-ventilated area, away from ignition sources.[14]

-

UV Radiation: Protect skin and eyes from direct exposure to UV light. Use appropriate shielding.

-

Pressure: Reactions involving gases should be conducted behind a safety shield. Ensure pressure-relief systems are in place.

Part 3: Characterization of 1-Ethylsulfanyl-2-methylpropane

Proper structural elucidation is critical to confirm the successful synthesis of the target compound. The identity and purity of 1-ethylsulfanyl-2-methylpropane (C₆H₁₄S, M.W. 118.24 g/mol ) can be confirmed using standard spectroscopic methods.[1]

| Technique | Expected Observations |

| ¹H NMR | δ ~2.5 ppm (quartet, 2H): -S-CH₂ -CH₃, split by the adjacent methyl group. δ ~2.4 ppm (doublet, 2H): -S-CH₂ -CH(CH₃)₂, split by the adjacent methine proton. δ ~1.8 ppm (nonet, 1H): -CH₂-CH (CH₃)₂, split by the adjacent methylene and methyl protons. δ ~1.2 ppm (triplet, 3H): -S-CH₂-CH₃ , split by the adjacent methylene group. δ ~1.0 ppm (doublet, 6H): -CH( CH₃ )₂, split by the adjacent methine proton. |

| ¹³C NMR | ~45-35 ppm: -S-CH₂ -CH(CH₃)₂ ~30-25 ppm: -CH (CH₃)₂ ~25-20 ppm: -S-CH₂ -CH₃ ~25-20 ppm: -CH(CH₃ )₂ ~15-10 ppm: -S-CH₂-CH₃ |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 118. Key Fragments: m/z = 89 ([M-C₂H₅]⁺), m/z = 61 ([C₂H₅S]⁺), m/z = 57 ([C₄H₉]⁺, isobutyl cation), m/z = 29 ([C₂H₅]⁺). |

| IR Spectroscopy | 2960-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.[15] 1470-1365 cm⁻¹: C-H bending (deformation) vibrations.[15] ~700-600 cm⁻¹: C-S stretching vibration (typically weak). |

Table 1: Predicted Spectroscopic Data for 1-Ethylsulfanyl-2-methylpropane.

Part 4: Comparative Analysis of Synthetic Routes

The choice between the Williamson-type and Thiol-Ene reactions depends on factors such as available equipment, scale, and desired purity.

| Parameter | Williamson-Type Synthesis | Thiol-Ene Reaction |

| Reagents | Ethanethiol, Isobutyl bromide, Strong Base | Ethanethiol, Isobutylene, Radical Initiator |

| Conditions | 50-100 °C, atmospheric pressure[2] | Room temperature, UV irradiation |

| Mechanism | SN2 (Ionic) | Free Radical Chain Reaction |

| Side Reactions | E2 Elimination is a major concern[2] | Potential for side-chain polymerization (less common with simple alkenes) |

| Yield | Moderate to high (50-95%)[2] | Typically very high (>90%) |

| Atom Economy | Good, but produces a salt byproduct (e.g., NaBr) | Excellent, 100% theoretical atom economy |

| Advantages | Uses common, inexpensive reagents; robust and well-understood. | High yield, high selectivity, mild conditions, "click chemistry" efficiency.[10] |

| Disadvantages | Potential for elimination side products, requires heating, produces salt waste. | Requires specialized photochemical equipment, isobutylene is a gas and requires careful handling. |

Table 2: Comparison of Synthetic Methodologies.

Conclusion

Both the Williamson-type synthesis and the Thiol-Ene reaction represent viable and effective strategies for the preparation of 1-ethylsulfanyl-2-methylpropane. The Williamson-type method is a classic, robust approach that relies on readily available reagents but must be carefully controlled to mitigate the competing elimination reaction. The Thiol-Ene reaction offers a modern, highly efficient alternative that proceeds under mild conditions with excellent atom economy, making it an attractive option for laboratories equipped for photochemistry. The selection of the optimal synthetic route will ultimately be guided by the specific constraints and objectives of the research professional, including scale, purity requirements, and available resources.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethanethiol, 99+%. Retrieved from [Link]

-

Airgas. (2023, February 3). Isobutylene Safety Data Sheet. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Procedure: The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

-

ResearchGate. (2023, June). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives. J ENZYM INHIB MED CH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. PubMed Central. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropane. Retrieved from [Link]

-

Magenau, A. J. D., et al. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropane. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Retrieved from [Link]

-

Kryger, M. (2008, December 11). Thiol-Ene Coupling. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(Ethylsulfanyl)-2-methylpropane. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-([(Ethylsulfanyl)methyl]sulfanyl)ethane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1-ethoxy-2-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1-(ethylthio)-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanal. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2-(ethylthio)-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

Sources

- 1. Propane, 1-(ethylthio)-2-methyl- [webbook.nist.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. data.ntsb.gov [data.ntsb.gov]

- 15. infrared spectrum of 2-methylpropane C4H10 (CH3)3CH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of ethyl isobutyl sulfide

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Isobutyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isobutyl sulfide, a thioether with the molecular formula C6H14S, presents a unique combination of properties derived from its structure, which features both a straight-chain ethyl group and a branched isobutyl group attached to a central sulfur atom. This guide provides a comprehensive overview of its physical, spectroscopic, and chemical characteristics. It details common synthetic routes and reactivity patterns, with a focus on reactions centered at the sulfur atom. Furthermore, this document outlines established analytical techniques for its identification and discusses its applications as a solvent and chemical intermediate, particularly within the realms of pharmaceutical and agrochemical research. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for scientists and researchers engaged in work involving this versatile sulfide.

Molecular Structure and Identification

Ethyl isobutyl sulfide is an asymmetrical thioether. The IUPAC name for this compound is 1-(ethylsulfanyl)-2-methylpropane.[1][2][] The presence of the isobutyl group introduces a branching point that influences its physical properties and steric interactions compared to its linear isomer, n-butyl ethyl sulfide.

Key Identifiers:

Physical Properties

The physical state of ethyl isobutyl sulfide at room temperature is a colorless to light yellow liquid.[6] Its properties are dictated by its molecular weight and the nature of the sulfur atom, which allows for moderate polarity and van der Waals interactions.

| Property | Value | Source |

| Boiling Point | 134.2 - 134.3 °C (at 760 mmHg) | [4][6][8] |

| Flash Point | 23.0 °C (73.0 °F) (estimated) | [4] |

| Vapor Pressure | 10.1 mmHg (at 25 °C) (estimated) | [4] |

| Solubility | Limited solubility in water (est. 405.7 mg/L at 25°C); soluble in organic solvents. | [4][6] |

These properties, particularly its boiling point, are higher than lower molecular weight analogs due to increased van der Waals forces.[6] The compound's limited water solubility and good solubility in organic solvents are characteristic of thioethers of this size, making it useful as a medium for reactions involving nonpolar substrates.[6]

Spectroscopic and Analytical Characterization

Precise identification and quantification of ethyl isobutyl sulfide are crucial for quality control and research applications. Spectroscopic methods provide definitive structural information, while chromatographic techniques are used for separation and analysis.

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for identifying ethyl isobutyl sulfide.[6] The molecule's mass spectrum exhibits a characteristic fragmentation pattern that allows for unambiguous identification.[6] Key fragments arise from the cleavage of C-S and C-C bonds adjacent to the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the compound's structure.

-

¹H NMR: The proton spectrum will show distinct signals corresponding to the ethyl group (a triplet and a quartet) and the isobutyl group (a doublet, a multiplet, and another doublet), with chemical shifts influenced by the adjacent sulfur atom.

-

¹³C NMR: The carbon spectrum will display four unique signals, corresponding to the four distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of C-H and C-S bonds. The key vibrational modes are typically found in the fingerprint region of the spectrum.

Chromatographic Techniques

Gas chromatography (GC) is the preferred method for separating and quantifying ethyl isobutyl sulfide in mixtures.[6] Its characteristic retention time under specific GC conditions allows for reliable analysis.[6]

Chemical Properties and Reactivity

The chemical behavior of ethyl isobutyl sulfide is dominated by the nucleophilic and redox-active nature of the sulfur atom. The lone pairs of electrons on the sulfur make it a Lewis base and a target for electrophilic attack and oxidation.

Oxidation

Ethyl isobutyl sulfide can be readily oxidized to form sulfoxides and sulfones.[6] The degree of oxidation depends on the strength of the oxidizing agent and the reaction conditions.

-

Sulfoxide Formation: Reaction with a mild oxidizing agent like hydrogen peroxide yields the corresponding ethyl isobutyl sulfoxide (C6H14SO).[6]

-

Sulfone Formation: A stronger oxidizing agent or more forcing conditions will produce ethyl isobutyl sulfone (C6H14SO2).[6]

Caption: Oxidation pathway of ethyl isobutyl sulfide.

Reduction

While less common, the C-S bonds can be cleaved under strong reducing conditions, for instance, using agents like lithium aluminum hydride, to yield thiols.[6] These reactions typically require an inert atmosphere to prevent side reactions.[6]

Reactions as a Nucleophile

The sulfur atom's lone pairs allow it to act as a nucleophile, reacting with alkyl halides to form sulfonium salts. This reactivity is fundamental to the role of sulfur-containing compounds in organic synthesis.

Synthesis and Manufacturing

Ethyl isobutyl sulfide is typically synthesized via nucleophilic substitution, where a sulfur-based nucleophile displaces a leaving group from an alkyl substrate.

Laboratory-Scale Synthesis

A common and reliable laboratory method is the Williamson ether synthesis adapted for thioethers. This involves the reaction between an ethanethiolate salt and an isobutyl halide (e.g., 1-bromo-2-methylpropane).[6] The reaction proceeds via an SN2 mechanism.[6]

Caption: General workflow for laboratory synthesis.

Protocol: Synthesis from 1-Bromo-2-methylpropane and Ethanethiol

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol under gentle warming.

-

Thiolate Formation: Cool the solution and add ethanethiol dropwise. Stir for 15-20 minutes to ensure the complete formation of the potassium ethanethiolate salt.

-

Nucleophilic Substitution: Add 1-bromo-2-methylpropane to the flask. Heat the mixture to reflux for approximately 30-60 minutes to drive the reaction to completion.[6]

-

Workup: After cooling to room temperature, pour the reaction mixture into water. The crude ethyl isobutyl sulfide will separate as an oily layer.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent by rotary evaporation. The final product can be purified by distillation.

Industrial Production

Industrial-scale synthesis employs similar chemical principles but is optimized for efficiency and yield.[6] This may involve the use of continuous flow reactors and alternative reagents, such as reacting thiourea with alkyl halides followed by hydrolysis, to improve process safety and economics.[6]

Applications in Research and Drug Development

The thioether functional group is a key structural motif in a variety of biologically active molecules. Sulfur-containing compounds are integral to numerous FDA-approved drugs.[9]

-

Chemical Intermediate: Ethyl isobutyl sulfide serves as a valuable building block in organic synthesis. Its sulfur atom can be functionalized (e.g., through oxidation) to introduce sulfoxide or sulfone groups, which are prevalent in pharmaceuticals.[6][9]

-

Solvent Properties: Due to its moderate polarity and ability to dissolve a range of organic compounds, it can be used as a specialized solvent in certain chemical reactions.[6]

-

Agrochemicals: Thioethers and their derivatives are used in the production of various agrochemicals where sulfur moieties contribute to biological activity.[6]

Safety and Handling

Ethyl isobutyl sulfide is a flammable liquid and should be handled with appropriate care.[10][11]

-

Flammability: Keep away from heat, sparks, open flames, and other ignition sources.[10][11][12] Equipment should be properly grounded to prevent static discharge.[10][11]

-

Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[10][12] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

-

Toxicity: The compound may be harmful if swallowed.[12]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- Ethyl isobutyl sulfide - 1613-45-2 - Vulcanchem. (URL: )

-

ethyl isobutyl sulfide, 1613-45-2 - The Good Scents Company. (URL: [Link])

-

Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem - NIH. (URL: [Link])

-

isobutyl ethyl sulfide - Stenutz. (URL: [Link])

-

ETHYL ISOBUTYL SULFIDE | CAS: 1613-45-2 | Chemical Product - finetech industry limited. (URL: [Link])

-

Preparation of isobutyl sulfide - PrepChem.com. (URL: [Link])

-

ethyl tert-butyl sulfide - Stenutz. (URL: [Link])

-

Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem - NIH. (URL: [Link])

-

Showing Compound Ethyl isopropyl sulfide (FDB007797) - FooDB. (URL: [Link])

-

Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL ISOBUTYL SULFIDE | 1613-45-2 [amp.chemicalbook.com]

- 4. ethyl isobutyl sulfide, 1613-45-2 [thegoodscentscompany.com]

- 5. ETHYL ISOBUTYL SULFIDE | 1613-45-2 [m.chemicalbook.com]

- 6. Ethyl isobutyl sulfide (1613-45-2) for sale [vulcanchem.com]

- 7. ETHYL ISOBUTYL SULFIDE | CAS: 1613-45-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. isobutyl ethyl sulfide [stenutz.eu]

- 9. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Ethyl isobutyl sulfide molecular weight and formula

An In-Depth Technical Guide to Ethyl Isobutyl Sulfide: Molecular Characteristics, Synthesis, and Analysis

Introduction

Ethyl isobutyl sulfide, a dialkyl thioether, represents a class of organosulfur compounds that are pivotal in both industrial and pharmaceutical chemistry. While seemingly a simple molecule, its specific structural arrangement—an ethyl group and an isobutyl group flanking a sulfur atom—imparts distinct physicochemical properties that are of significant interest to researchers. Thioethers are recognized as crucial motifs in drug design, with sulfur's unique atomic properties enabling modulation of molecular potency, metabolic stability, and binding interactions.[1] Approximately 25% of the top 200 small-molecule drugs in 2020 contained a sulfur functional group, highlighting the element's importance.[1] This guide provides a comprehensive technical overview of ethyl isobutyl sulfide, detailing its core molecular formula and weight, physicochemical properties, synthesis, analytical characterization, and relevance in the broader context of chemical and pharmaceutical development.

Core Molecular Information and Structure

The fundamental identity of a chemical compound is defined by its atomic composition and arrangement. For ethyl isobutyl sulfide, these details are well-established in chemical literature and databases.

Key Identifiers

A summary of the primary molecular data and identifiers for ethyl isobutyl sulfide is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄S | [2][3][4][5] |

| Molecular Weight | 118.24 g/mol | [2][3][4][5] |

| IUPAC Name | 1-ethylsulfanyl-2-methylpropane | [2][3] |

| CAS Number | 1613-45-2 | [2][3][4] |

| Synonyms | (2-Methylpropyl) ethyl sulfide, Ethyl isobutyl thioether | [3][6] |

Chemical Structure

The structure consists of a central sulfur atom covalently bonded to an ethyl group (-CH₂CH₃) and an isobutyl group (-CH₂CH(CH₃)₂). This branched isobutyl group is a key structural feature that differentiates it from its linear isomer, butyl ethyl sulfide.

Caption: Molecular structure of ethyl isobutyl sulfide (C₆H₁₄S).

Physicochemical Properties

The physical properties of ethyl isobutyl sulfide are a direct consequence of its molecular weight and structure. The presence of the sulfur atom and the specific alkyl chains dictate its boiling point, solubility, and other characteristics.

| Property | Value | Source(s) |

| Physical State | Colorless to light yellow liquid (at 20°C) | [2] |

| Boiling Point | ~134.2 °C at 760 mmHg | [2][7] |

| Density | ~0.826 g/cm³ | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents | [2][7] |

| Flash Point | ~23.0 °C (73.0 °F) | [7] |

The boiling point of ethyl isobutyl sulfide is higher than that of lower molecular weight thioethers due to increased van der Waals forces.[2] Its limited water solubility is characteristic of thioethers of this size, as the nonpolar alkyl chains dominate the molecule's character over the weakly polar C-S bonds.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of ethyl isobutyl sulfide is crucial for its application as a chemical intermediate or building block.

Laboratory Synthesis Protocol

A common and reliable method for synthesizing ethyl isobutyl sulfide is via a nucleophilic substitution (Sₙ2) reaction. This approach involves the reaction of an alkyl halide with a thiol in the presence of a base.

Caption: Workflow for the synthesis of ethyl isobutyl sulfide.

Detailed Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanethiol (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.

-

Nucleophilic Attack: Slowly add 1-bromo-2-methylpropane (1.0 eq) to the stirred solution. The ethanethiolate anion, formed in situ, acts as the nucleophile.

-

Reaction: Heat the mixture to reflux for approximately 30-60 minutes to drive the Sₙ2 reaction to completion.[2]

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Key Chemical Reactivity

The reactivity of ethyl isobutyl sulfide is dominated by the lone pairs of electrons on the sulfur atom, making it a nucleophilic center.

-

Oxidation: The sulfur atom can be readily oxidized. Treatment with a mild oxidizing agent like hydrogen peroxide can yield the corresponding sulfoxide (C₆H₁₄SO).[2] Using a stronger oxidizing agent can further oxidize the molecule to the sulfone (C₆H₁₄SO₂).[2] This tunable oxidation state is a valuable feature in drug design for modulating polarity and hydrogen bonding potential.

Analytical Characterization

Unambiguous identification of ethyl isobutyl sulfide requires modern analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly effective for this purpose.[2]

Mass Spectrometry (GC-MS)

In a mass spectrum of ethyl isobutyl sulfide, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 118. A key fragmentation pattern would involve the cleavage of C-S bonds, leading to characteristic fragment ions.

Sample GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5).

-

GC Separation: Use a temperature program to separate the components of the mixture. For example, start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

MS Detection: The mass spectrometer, operating in electron ionization (EI) mode at 70 eV, will generate mass spectra for the compounds as they elute from the GC column.

-

Data Analysis: Identify ethyl isobutyl sulfide by its characteristic retention time and the fragmentation pattern in its mass spectrum. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[3]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl and isobutyl groups. The methylene protons (-S-CH₂-) adjacent to the sulfur would be deshielded, appearing further downfield. The unique protons of the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons) would be clearly identifiable.

-

¹³C NMR: The carbon NMR spectrum would show four unique carbon signals, corresponding to the two carbons of the ethyl group and the two distinct types of carbons in the isobutyl group. Spectroscopic databases like SpectraBase contain reference spectra for this compound.[3]

Relevance in Research and Drug Development

The thioether moiety is a bioisostere of the ether linkage, but with distinct differences in bond angle, length, and lipophilicity. Replacing an oxygen atom with sulfur can profoundly impact a drug candidate's pharmacological profile.[1]

-

Metabolic Stability: The sulfur atom in a thioether can be a site of metabolism (oxidation to sulfoxide and sulfone). This can be leveraged by medicinal chemists to create prodrugs or to alter the clearance rate of a compound.

-

Building Block: Ethyl isobutyl sulfide can serve as a precursor or building block in the synthesis of more complex molecules. Its functional group can be introduced into a larger scaffold to probe binding pockets in biological targets or to serve as a handle for further chemical modification.[2]

-

Fragment-Based Drug Discovery: As a small molecule, it fits the profile of a fragment that could be used in fragment-based screening campaigns to identify initial, low-affinity binders to a protein target.

Conclusion

Ethyl isobutyl sulfide, defined by its molecular formula C₆H₁₄S and a molecular weight of 118.24 g/mol , is more than a simple chemical.[2][3][4] Its structure provides a valuable platform for studying the role of thioethers in various chemical contexts. For researchers in drug development and materials science, a thorough understanding of its synthesis, reactivity, and analytical profile is essential. The principles outlined in this guide—from its fundamental molecular properties to its potential as a synthetic building block—underscore the utility and importance of this representative organosulfur compound.

References

- Ethyl isobutyl sulfide - 1613-45-2. Vulcanchem.

- Ethyl isobutyl sulfide | C6H14S | CID 519219.

- ETHYL ISOBUTYL SULFIDE | 1613-45-2. ChemicalBook.

- ETHYL ISOBUTYL SULFIDE | 1613-45-2 Properties. ChemicalBook.

- isobutyl ethyl sulfide. Stenutz.

- ethyl isobutyl sulfide, 1613-45-2. The Good Scents Company.

- Butyl ethyl sulfide | C6H14S | CID 12528.

- Isobutyl 2-diethylaminoethyl sulfide. NIST Chemistry WebBook.

- Ethyl isopropyl sulphide | C5H12S | CID 21228.

- Showing Compound Ethyl isopropyl sulfide (FDB007797). FooDB.

- CAS 592-65-4 Isobutyl sulfide. BOC Sciences.

- Prepar

- ETHYL ISOBUTYL SULFIDE | CAS: 1613-45-2. Finetech Industry Limited.

- CAS 1613-45-2 ETHYL ISOBUTYL SULFIDE. BOC Sciences.

- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.

- tert-butyl ethyl sulfide 14290-92-7. Guidechem.

- The importance of sulfur-containing motifs in drug design and discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl isobutyl sulfide (1613-45-2) for sale [vulcanchem.com]

- 3. Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL ISOBUTYL SULFIDE | 1613-45-2 [m.chemicalbook.com]

- 5. ETHYL ISOBUTYL SULFIDE | CAS: 1613-45-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. ETHYL ISOBUTYL SULFIDE | 1613-45-2 [amp.chemicalbook.com]

- 7. ethyl isobutyl sulfide, 1613-45-2 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl Isobutyl Sulfide

This guide provides a comprehensive analysis of the spectroscopic data for ethyl isobutyl sulfide (CAS No. 1613-45-2), a thioether with the molecular formula C₆H₁₄S.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction

Ethyl isobutyl sulfide is a simple aliphatic thioether. The sulfur atom, being less electronegative than oxygen, imparts unique chemical and physical properties to sulfide-containing molecules, making their unambiguous characterization crucial in various chemical and pharmaceutical contexts. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical underpinnings, experimental considerations, and detailed spectral analysis of ethyl isobutyl sulfide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of ethyl isobutyl sulfide is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing sulfur atom. Protons on carbons directly attached to the sulfur (α-carbons) will be deshielded and appear at a lower field (higher ppm) compared to protons further away.

Table 1: Predicted ¹H NMR Data for Ethyl Isobutyl Sulfide

| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| a | ~ 2.5 | Quartet | 2H | ~ 7.5 |

| b | ~ 1.2 | Triplet | 3H | ~ 7.5 |

| c | ~ 2.4 | Doublet | 2H | ~ 7.0 |

| d | ~ 1.8 | Nonet | 1H | ~ 6.8 |

| e | ~ 0.9 | Doublet | 6H | ~ 6.8 |

Structure with Proton Labels:

Interpretation:

-

Signal a (quartet, ~2.5 ppm): These are the methylene protons of the ethyl group. They are adjacent to the sulfur atom, hence their downfield shift. The signal is split into a quartet by the three neighboring protons of the methyl group (b).

-

Signal b (triplet, ~1.2 ppm): This signal corresponds to the methyl protons of the ethyl group. It is split into a triplet by the two adjacent methylene protons (a).

-

Signal c (doublet, ~2.4 ppm): These are the methylene protons of the isobutyl group. Their proximity to the sulfur atom results in a downfield shift. The signal is a doublet due to coupling with the single methine proton (d).

-

Signal d (nonet, ~1.8 ppm): This methine proton of the isobutyl group is coupled to the two methylene protons (c) and the six methyl protons (e), resulting in a complex multiplet, predicted here as a nonet.

-

Signal e (doublet, ~0.9 ppm): These six equivalent methyl protons of the isobutyl group are split into a doublet by the adjacent methine proton (d).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of ethyl isobutyl sulfide is expected to show four signals, one for each unique carbon atom. Similar to ¹H NMR, the chemical shifts are influenced by the proximity to the sulfur atom.

Table 2: Predicted ¹³C NMR Data for Ethyl Isobutyl Sulfide

| Carbon (Label) | Chemical Shift (δ, ppm) (Predicted) |

| 1 | ~ 35 |

| 2 | ~ 15 |

| 3 | ~ 45 |

| 4 | ~ 28 |

| 5 | ~ 22 |

Structure with Carbon Labels:

Interpretation:

-

Carbons 1 and 3 (~35 and ~45 ppm): These are the methylene carbons directly bonded to the sulfur atom. They are the most deshielded carbons in the aliphatic region.

-

Carbon 4 (~28 ppm): This is the methine carbon of the isobutyl group.

-

Carbon 5 (~22 ppm): These are the two equivalent methyl carbons of the isobutyl group.

-

Carbon 2 (~15 ppm): This is the methyl carbon of the ethyl group, typically found at a higher field (lower ppm).

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of a liquid sample like ethyl isobutyl sulfide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl isobutyl sulfide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with the analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (AT): Set to 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Usually, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time (AT): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A 2-second delay is a good starting point.

-

Number of Scans (NS): A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR analysis of ethyl isobutyl sulfide.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the types of chemical bonds present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific functional groups.

Predicted IR Spectrum

For ethyl isobutyl sulfide, the IR spectrum is expected to be relatively simple, dominated by absorptions corresponding to C-H and C-S bonds.

Table 3: Predicted IR Absorption Bands for Ethyl Isobutyl Sulfide

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity |

| 2960-2850 | C-H stretching (sp³ hybridized) | Strong |

| 1470-1450 | C-H bending (CH₂ and CH₃) | Medium |

| 1385-1365 | C-H bending (gem-dimethyl) | Medium |

| 700-600 | C-S stretching | Weak to Medium |

Interpretation:

-

C-H Stretching (2960-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of C-H bonds in the ethyl and isobutyl groups.

-

C-H Bending (1470-1450 cm⁻¹): These bands arise from the scissoring and bending vibrations of the methylene and methyl groups.

-

C-H Bending (1385-1365 cm⁻¹): A characteristic doublet is expected in this region due to the presence of the gem-dimethyl group in the isobutyl moiety.

-

C-S Stretching (700-600 cm⁻¹): The C-S stretching vibration typically gives rise to a weak to medium intensity band in this region of the spectrum. Its identification can sometimes be challenging due to its weakness and position in the fingerprint region.

Experimental Protocol for IR Spectroscopy

For a liquid sample like ethyl isobutyl sulfide, the following protocol is recommended:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the "sandwich" in the spectrometer's sample holder.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty salt plates.

-

Place the sample in the beam path and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Experimental Workflow for IR Spectroscopy

Caption: Workflow for IR analysis of ethyl isobutyl sulfide.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of ethyl isobutyl sulfide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of C-C and C-S bonds.

Table 4: Predicted Key Ions in the Mass Spectrum of Ethyl Isobutyl Sulfide

| m/z | Ion Structure | Fragmentation Pathway |

| 118 | [CH₃CH₂SCH₂(CH(CH₃)₂)]⁺ | Molecular Ion (M⁺) |

| 89 | [CH₂S(CH(CH₃)₂)]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 75 | [CH₃CH₂SCH₂]⁺ | Loss of an isobutyl radical (•CH₂(CH(CH₃)₂)) |

| 61 | [CH₃CH₂S]⁺ | Cleavage of the isobutyl C-S bond |

| 57 | [CH(CH₃)₂CH₂]⁺ | Isobutyl cation |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Interpretation:

-

Molecular Ion (m/z 118): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[1]

-

α-Cleavage: The most common fragmentation pathway for thioethers is cleavage of the C-C bond adjacent to the sulfur atom. This leads to the formation of stable sulfonium ions. The loss of an ethyl radical (m/z 29) to give a fragment at m/z 89, and the loss of an isobutyl radical (m/z 57) to give a fragment at m/z 61 are expected.

-

C-S Bond Cleavage: Cleavage of the carbon-sulfur bonds can also occur, leading to the formation of alkyl cations. The isobutyl cation (m/z 57) and the ethyl cation (m/z 29) are likely to be observed.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing a volatile compound like ethyl isobutyl sulfide.

-

Sample Preparation: Prepare a dilute solution of ethyl isobutyl sulfide in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of volatile compounds.

-

Oven Program: A temperature ramp is used to elute the compound from the column. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating fragment ions.

-

Analyzer: A quadrupole mass analyzer is commonly used to separate the ions based on their m/z ratio.

-

Detector: An electron multiplier detects the ions.

-

Fragmentation Pathway of Ethyl Isobutyl Sulfide in MS

Sources

- 1. Ethyl isobutyl sulfide (1613-45-2) for sale [vulcanchem.com]

- 2. Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL ISOBUTYL SULFIDE | 1613-45-2 [m.chemicalbook.com]

- 4. ETHYL ISOBUTYL SULFIDE | CAS: 1613-45-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

IUPAC name for ethyl isobutyl sulfide

An In-Depth Technical Guide to 1-Ethylsulfanyl-2-methylpropane (Ethyl Isobutyl Sulfide)

Abstract

This technical guide provides a comprehensive analysis of the organosulfur compound commonly known as ethyl isobutyl sulfide, with a primary focus on its systematic IUPAC nomenclature, physicochemical properties, synthesis, and chemical reactivity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-ethylsulfanyl-2-methylpropane .[1][2] This document elucidates the principles behind its systematic naming, details a standard laboratory synthesis protocol, and explores the reactivity of the thioether functional group. Particular emphasis is placed on the applications of thioether-containing molecules in modern drug development and responsive drug delivery systems, providing researchers and scientists with foundational knowledge and practical insights into this chemical class.

Nomenclature and Structural Identification

The precise identification of a chemical compound is fundamental to scientific communication. While common names like "ethyl isobutyl sulfide" are frequently used in laboratory settings, the systematic IUPAC nomenclature provides an unambiguous and universally understood descriptor based on the molecule's structure.

IUPAC Systematic Naming

The formal is 1-ethylsulfanyl-2-methylpropane .[1][2] This name is derived by following the systematic rules for naming sulfides (thioethers).[3][4]

The naming process involves these steps:

-

Identify the Parent Alkane: The longest continuous carbon chain attached to the sulfur atom is designated as the parent alkane. In this case, the isobutyl group contains a three-carbon chain, making "propane" the parent.

-

Number the Parent Chain: The chain is numbered to give the sulfur-bearing carbon the lowest possible locant. The chain is C1-C2(-CH3)-C3, so the sulfur is attached to carbon 1. A methyl group is attached to carbon 2.

-

Name the Substituent Group: The other alkyl group attached to the sulfur, along with the sulfur atom itself, is treated as a substituent. Here, an ethyl group (-CH2CH3) and the sulfur atom (-S-) form an "ethylsulfanyl" group (CH3CH2S-).[5]

-

Assemble the Name: The substituent name and its position are prefixed to the parent alkane name. This results in 1-ethylsulfanyl-2-methylpropane .

Rationale for IUPAC Convention

The following diagram illustrates the logical breakdown of the molecule for systematic naming.

Caption: IUPAC nomenclature logic for 1-ethylsulfanyl-2-methylpropane.

Common Nomenclature and Identifiers

While the IUPAC name is the standard, several other identifiers and synonyms are used to reference this compound.

| Identifier Type | Value |

| Common Name | Ethyl isobutyl sulfide |

| CAS Number | 1613-45-2[1][2] |

| PubChem CID | 519219[2] |

| Molecular Formula | C6H14S[1][2] |

| SMILES | CCSCC(C)C[1][2] |

| InChIKey | OIRKGXWQBSPXLQ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of 1-ethylsulfanyl-2-methylpropane are characteristic of a small-molecule thioether. These properties are crucial for its handling, application in synthesis, and predicting its behavior in biological systems.

| Property | Value |

| Molecular Weight | 118.24 g/mol [1][2] |

| Physical State | Colorless to light yellow liquid (at 20°C)[1] |

| Boiling Point | 134.2°C[1] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water.[1] |

| Refractive Index | n20/D 1.4385 |

Synthesis and Manufacturing

The formation of the carbon-sulfur bond in thioethers is typically achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry.

Principle of Synthesis: Williamson Ether Synthesis Analogue

The most common laboratory-scale synthesis of 1-ethylsulfanyl-2-methylpropane is an analogue of the Williamson ether synthesis. It involves the reaction of a thiolate anion with an alkyl halide. The thiolate, a potent nucleophile, is generated in situ by deprotonating a thiol with a suitable base.

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of 1-ethylsulfanyl-2-methylpropane from 1-bromo-2-methylpropane (isobutyl bromide) and ethanethiol.[1]

Materials:

-

1-bromo-2-methylpropane

-

Ethanethiol

-

Potassium hydroxide (KOH)

-

Ethanol (solvent)

-

Standard reflux and distillation apparatus

Procedure:

-

Base Dissolution: Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to manage the exothermic dissolution.

-

Thiolate Formation: Slowly add ethanethiol to the cooled ethanolic KOH solution. The KOH will deprotonate the ethanethiol to form the potassium ethanethiolate nucleophile.

-

Nucleophilic Substitution (SN2): While stirring, add 1-bromo-2-methylpropane dropwise to the reaction mixture.

-

Reaction Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture gently (e.g., to ~50-60°C) for approximately 30-60 minutes to ensure the reaction goes to completion.[1]

-

Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed via rotary evaporation.

-

Final Purification: The crude product is purified by fractional distillation to yield pure 1-ethylsulfanyl-2-methylpropane.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the laboratory synthesis.

Caption: General workflow for the synthesis of 1-ethylsulfanyl-2-methylpropane.

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-ethylsulfanyl-2-methylpropane is dominated by the lone pairs of electrons on the sulfur atom, which make it nucleophilic and susceptible to oxidation. This reactivity is harnessed by medicinal chemists in the design of novel therapeutics.

Oxidation of the Thioether Moiety

Thioethers can be readily oxidized to form sulfoxides and subsequently sulfones.[1] This transformation is highly significant in drug development, as it can be triggered by reactive oxygen species (ROS) that are often overproduced in pathological environments like tumors.[6]

-

Oxidation to Sulfoxide: C6H14S + [O] → C6H14SO (1-ethylsulfanyl-2-methylpropane sulfoxide)

-

Oxidation to Sulfone: C6H14SO + [O] → C6H14SO2 (1-ethylsulfanyl-2-methylpropane sulfone)

This oxidation converts the relatively nonpolar thioether into highly polar sulfoxide or sulfone functional groups.[7] This change in polarity can be used to induce conformational changes in a drug carrier or cleave a linker, thereby releasing an active pharmaceutical ingredient (API).[6][7]

The Thioether Scaffold in Pharmaceuticals

The thioether functional group is present in a significant number of FDA-approved drugs.[8][9] It is often incorporated into drug candidates to modulate properties such as:

-

Lipophilicity: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Metabolic Stability: Acting as a stable isostere for an ether linkage.

-

Target Binding: The sulfur atom can participate in key interactions with biological targets.

Application in ROS-Responsive Drug Delivery Systems

A leading-edge application for thioethers is in the design of "smart" drug delivery systems (DDS). Polymeric micelles or nanoparticles can be constructed with thioether-containing linkers.[7] In healthy tissues with low ROS levels, the DDS remains stable. Upon reaching a tumor microenvironment with high ROS levels, the thioether is oxidized to a sulfone, triggering the destabilization of the carrier and the localized release of a chemotherapeutic agent.[6][7] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.

Conclusion

1-Ethylsulfanyl-2-methylpropane serves as an exemplary model for understanding the nomenclature, properties, and reactivity of simple thioethers. While this specific molecule may not be a therapeutic agent itself, the foundational principles it embodies are of immense relevance to researchers in organic synthesis, medicinal chemistry, and drug development. The thioether functional group, with its unique reactivity and established presence in pharmaceuticals, continues to be a valuable tool for the design of next-generation therapeutics and advanced drug delivery systems.

References

-

Ethyl isobutyl sulfide | C6H14S | CID 519219. PubChem, National Institutes of Health. [Link]

-

Naming Thiols and Sulfides. Chemistry Steps. [Link]

-

Naming Thiols Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

18.8: Thiols and Sulfides. Chemistry LibreTexts. [Link]

-

Give the IUPAC name for the given sulfide. Homework.Study.com. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed, National Institutes of Health. [Link]

-

Nomenclature of Sulfur Compounds. Chemistry LibreTexts. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central, National Institutes of Health. [Link]

-

Thioethers – Knowledge and References. Taylor & Francis Online. [Link]

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central, National Institutes of Health. [Link]

-

Other drugs containing thioethers. ResearchGate. [Link]

Sources

- 1. Ethyl isobutyl sulfide (1613-45-2) for sale [vulcanchem.com]

- 2. Ethyl isobutyl sulfide | C6H14S | CID 519219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Volatile World of Ethyl Isobutyl Sulfide: A Comprehensive Laboratory Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Chemistry and Risks of Ethyl Isobutyl Sulfide

Ethyl isobutyl sulfide (CAS No. 1613-45-2), a member of the thioether family, is a volatile and malodorous organosulfur compound.[1][2] Its unique chemical properties make it a valuable reagent and intermediate in various synthetic pathways within pharmaceutical and chemical research. However, the very characteristics that make it useful also present significant safety and handling challenges in a laboratory setting. This guide provides an in-depth analysis of the potential hazards associated with ethyl isobutyl sulfide and outlines robust protocols for its safe handling, emergency response, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.

The reactivity of ethyl isobutyl sulfide is primarily centered on its sulfur atom, which can act as a nucleophile.[3] It readily undergoes oxidation to form sulfoxides and subsequently sulfones.[4] While its toxicological properties have not been extensively documented, its structural similarity to other alkyl sulfides warrants a cautious approach, assuming potential for irritation upon contact with skin, eyes, and the respiratory tract.[5] Furthermore, its volatility and flammability necessitate stringent control measures to prevent inhalation exposure and fire hazards.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of ethyl isobutyl sulfide is the foundation of safe laboratory practices. This section details its physicochemical properties and associated risks.

Physicochemical Properties

A summary of the key physical and chemical properties of ethyl isobutyl sulfide is presented in the table below.

| Property | Value | Source |

| CAS Number | 1613-45-2 | [1][2] |

| Molecular Formula | C6H14S | [1][6] |

| Molecular Weight | 118.24 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 134.2 °C (estimated) | [4] |

| Flash Point | 23.00 °C (73.00 °F) (estimated) | [7] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [4] |

Toxicological Profile (Qualitative Assessment)

-

Inhalation: Due to its volatility and strong, unpleasant odor, inhalation is a primary route of exposure. Vapors may cause respiratory tract irritation.[5] High concentrations of volatile sulfur compounds can lead to headaches, nausea, and dizziness.

-

Skin and Eye Contact: Direct contact with the liquid may cause skin and eye irritation.[5] Prolonged or repeated exposure could lead to dermatitis.

-